Allyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate

Description

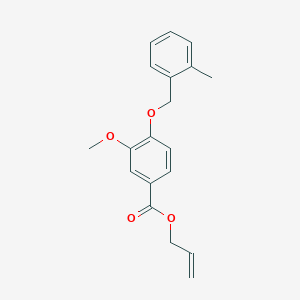

Allyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate is a benzoic acid derivative featuring an allyl ester group at the carboxyl position and two substituents on the aromatic ring: a methoxy group at position 3 and a 2-methylbenzyloxy group at position 4. This compound belongs to a class of esters widely investigated for their applications in materials science and medicinal chemistry due to their tunable physicochemical properties.

Properties

Molecular Formula |

C19H20O4 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

prop-2-enyl 3-methoxy-4-[(2-methylphenyl)methoxy]benzoate |

InChI |

InChI=1S/C19H20O4/c1-4-11-22-19(20)15-9-10-17(18(12-15)21-3)23-13-16-8-6-5-7-14(16)2/h4-10,12H,1,11,13H2,2-3H3 |

InChI Key |

JTFSITBQNASUDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1COC2=C(C=C(C=C2)C(=O)OCC=C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate typically involves the esterification of 3-methoxy-4-((2-methylbenzyl)oxy)benzoic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

Reduction: The compound can be reduced at the ester functional group to yield the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the methoxy or allyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can be employed for substitution reactions.

Major Products:

Oxidation: Epoxides, aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Allyl esters, including Allyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate, are crucial intermediates in organic synthesis. They can participate in various chemical reactions such as:

- Nucleophilic Substitution Reactions : The allyl group can undergo nucleophilic attack, allowing for the introduction of different functional groups.

- Cross-Coupling Reactions : These compounds can be involved in palladium-catalyzed cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex molecules.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of allyl esters to synthesize bioactive compounds through selective functionalization. The allyl group was utilized to enhance the reactivity of the benzoate moiety, leading to high yields of desired products under mild conditions .

Medicinal Chemistry

The compound shows promise in medicinal chemistry, particularly in drug development. Its structural features may allow it to interact with biological targets effectively.

Potential Therapeutic Applications

- Anticancer Activity : Research indicates that derivatives of allyl esters exhibit cytotoxic effects on cancer cell lines. The allyl group may enhance the lipophilicity of compounds, facilitating better membrane penetration and bioavailability.

- Anti-inflammatory Properties : Some studies suggest that similar compounds can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development .

Cosmetic Formulation

This compound can also be utilized in cosmetic formulations due to its potential as a fragrance component and emollient.

Formulation Insights

- Stability and Efficacy : The compound's stability under varying pH conditions makes it suitable for incorporation into skincare products. Its emollient properties help improve skin hydration and texture.

- Fragrance Applications : The aromatic nature of the compound allows it to serve as a fragrance agent in various cosmetic products, enhancing user experience .

Data Overview

Mechanism of Action

The mechanism of action of Allyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl and methoxy groups can participate in binding interactions, while the benzoate core provides structural stability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Key Findings from Comparative Analysis

Substituent Effects on Physicochemical Properties

- Benzyloxy vs. Benzoyloxy : Allyl 4-((4-(decyloxy)benzoyl)oxy)benzoate incorporates a benzoyloxy group with a long decyl chain, enhancing thermal stability (up to 250°C) and actuation properties in elastomers. This contrasts with the 2-methylbenzyloxy group in the target compound, which may prioritize steric effects over thermal resilience.

- Ester Group Influence : Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate demonstrates higher synthetic yields (89%) due to the methyl ester’s stability, whereas allyl esters (as in the target compound) may offer superior reactivity in polymerization or functionalization reactions.

Biological Activity

Allyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Allyl Group : Contributes to its reactivity and potential biological interactions.

- Methoxy Group : Enhances lipophilicity, which may influence absorption and bioavailability.

- Benzyl Ether : The presence of the 2-methylbenzyl group may modulate its interaction with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, similar to other benzoate derivatives, which can lead to altered metabolic pathways.

- Receptor Modulation : Given its structural similarity to known pharmacological agents, it may interact with various receptors, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For example, analogs of allyl benzoates have shown effectiveness against various cancer cell lines. The mechanism often involves:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

In a study evaluating related compounds, the IC50 values for antiproliferative activity ranged from 3 µM to 250 µM against different cancer cell lines, suggesting that modifications in the structure could enhance efficacy .

Antimicrobial Activity

Allyl derivatives have been reported to possess antimicrobial properties. Research on structurally similar compounds has demonstrated:

- Inhibition of bacterial growth at low concentrations.

- Potential applications in developing new antimicrobial agents.

Case Studies

- Anticancer Evaluation : A study focused on the synthesis and evaluation of allyl benzoate derivatives showed promising results against breast cancer cells. The most active compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating a strong potential for further development .

- Enzyme Interaction Studies : Another investigation explored the interaction of similar compounds with aldo-keto reductase enzymes. The results highlighted selective inhibition patterns that could be harnessed for therapeutic applications in metabolic disorders .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing allyl 3-methoxy-4-((2-methylbenzyl)oxy)benzoate, and what key reaction conditions optimize yield?

- The compound can be synthesized via nucleophilic substitution using allyl bromide and a phenolic precursor under basic conditions (e.g., NaH or K₂CO₃ in anhydrous DMF) . For example, analogous structures like methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate were synthesized with yields up to 89% by reacting O-VBX1a (a bromoallyl intermediate) with methyl salicylate derivatives . Critical parameters include temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric excess of the allylating agent to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- 1H/13C NMR is essential for verifying substitution patterns and allyl group integration (e.g., allyl protons at δ ~4.5–5.5 ppm and coupling constants J ≈ 6–10 Hz) . X-ray crystallography resolves stereochemical ambiguities, as demonstrated for related allyl benzoates, where crystal packing and torsion angles confirm spatial arrangements . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated [M+H]+ for C₁₉H₂₀O₅: 352.1311; observed within ±0.002 amu) .

Q. How should this compound be stored to maintain stability, and what degradation pathways are observed?

- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the allyl ester or oxidation of the methoxybenzyl group . Avoid exposure to light, as UV radiation can cleave the benzyl ether linkage. Stability studies on similar benzoates indicate a shelf life of >12 months under these conditions .

Q. What role do protecting groups (e.g., allyl, methoxybenzyl) play in the synthesis of this compound?

- The allyl group acts as a temporary protecting group for carboxylic acids, enabling orthogonal deprotection via Pd(0)-catalyzed transfer hydrogenation . The 2-methylbenzyl ether protects phenolic hydroxyl groups, offering stability under acidic conditions while allowing cleavage via hydrogenolysis (H₂/Pd-C) . These groups minimize side reactions during multi-step syntheses.

Advanced Research Questions

Q. How can mechanistic studies distinguish between kinetic vs. thermodynamic control in allylation reactions?

- Reaction monitoring (e.g., in situ IR, HPLC) tracks intermediate formation. For example, in analogous syntheses, kinetic control favors mono-allylation at the phenolic oxygen, while prolonged reaction times or elevated temperatures promote di-allylation byproducts . DFT calculations (e.g., Gibbs free energy comparisons of transition states) further elucidate regioselectivity .

Q. What methodologies are used to evaluate the biological activity of this compound, such as fungicidal or kinase-inhibitory effects?

- In vitro antifungal assays (e.g., against Candida albicans) involve broth microdilution to determine MIC values, with allyl benzoates showing IC₅₀ ≈ 10–50 µM . For kinase inhibition (e.g., cFMS), competitive binding assays using ³²P-ATP quantify inhibition potency (e.g., GW 2580 analog: IC₅₀ = 12 nM) .

Q. How do structural modifications (e.g., substituent variation on the benzyl or allyl groups) impact bioactivity?

- SAR studies reveal that electron-donating groups (e.g., methoxy) on the benzyl moiety enhance antifungal activity by increasing membrane permeability . Conversely, bulky substituents (e.g., tert-butyl) reduce kinase binding affinity due to steric clashes . Quantitative Hansch analysis correlates logP values with activity trends .

Q. How can contradictory data in synthetic yields or spectral assignments be resolved?

- Replication under standardized conditions (e.g., anhydrous solvents, strict temperature control) addresses yield discrepancies. For example, allylation yields vary from 21% to 89% depending on phenol nucleophilicity . 2D NMR (COSY, HSQC) resolves overlapping signals, while crystallographic refinement corrects misassigned torsional angles .

Q. What computational tools are recommended for modeling the compound’s reactivity or interaction with biological targets?

- Gaussian 16 or ORCA for DFT-based optimization of ground-state geometries . Molecular docking (AutoDock Vina) predicts binding modes to enzymes (e.g., cFMS kinase), with scoring functions validating hydrogen-bond interactions with active-site residues .

Q. How do solvent polarity and proticity influence reaction outcomes in allylation or deprotection steps?

- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of phenolic oxygen, improving allylation efficiency . Protic solvents (MeOH/H₂O) accelerate Pd-catalyzed allyl deprotection via acid-assisted β-hydride elimination . Solubility studies in chloroform/DMSO (10–25 mg/mL) guide formulation for biological testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.